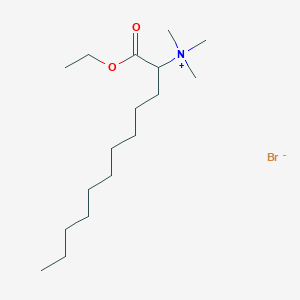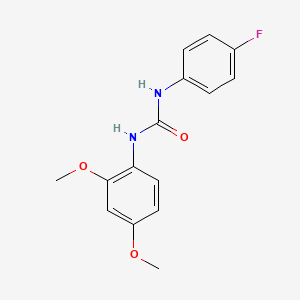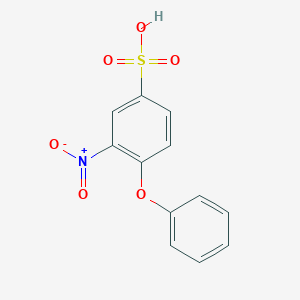
Ethyl 2-(3,3-diallylureido)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3,3-diallylureido)acetate is an organic compound with the molecular formula C11H18N2O3 It is a ureido derivative, characterized by the presence of an ethyl ester group and two allyl groups attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,3-diallylureido)acetate typically involves the reaction of ethyl bromoacetate with 3,3-diallylurea. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Ethyl 2-(3,3-diallylureido)acetate can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols from the allyl groups.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Formation of ureido derivatives with different substituents.
科学研究应用
Ethyl 2-(3,3-diallylureido)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of Ethyl 2-(3,3-diallylureido)acetate is primarily related to its ability to interact with various molecular targets through its ureido and ester functionalities. The ureido group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis to release active intermediates that may interact with cellular pathways.
相似化合物的比较
Ethyl 2-(3,3-dimethylureido)acetate: Similar structure but with methyl groups instead of allyl groups.
Ethyl 2-(3,3-diphenylureido)acetate: Contains phenyl groups instead of allyl groups.
Ethyl 2-(3,3-diethylureido)acetate: Features ethyl groups instead of allyl groups.
Uniqueness: Ethyl 2-(3,3-diallylureido)acetate is unique due to the presence of allyl groups, which provide additional reactivity and potential for further functionalization. The allyl groups can participate in various chemical reactions, such as polymerization and cross-linking, making this compound versatile for different applications.
属性
CAS 编号 |
78154-03-7 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
ethyl 2-[bis(prop-2-enyl)carbamoylamino]acetate |
InChI |
InChI=1S/C11H18N2O3/c1-4-7-13(8-5-2)11(15)12-9-10(14)16-6-3/h4-5H,1-2,6-9H2,3H3,(H,12,15) |
InChI 键 |
CDXCYGDENJRSMH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CNC(=O)N(CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)






![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)


